Ortho-Nitro Substitution Drives a Higher Standard Enthalpy of Formation Compared to Meta- and Para-Isomers
The 2-nitrophenyl (ortho) isomer exhibits a distinctly higher standard molar enthalpy of formation in the crystalline state (ΔfH°m(cr)) relative to its 3-nitrophenyl (meta) and 4-nitrophenyl (para) counterparts, as determined by bomb combustion calorimetry and Knudsen effusion measurements at 298.15 K [1]. This elevation in ΔfH°m(cr) for the ortho isomer arises from steric strain and altered intramolecular non-bonding interactions imposed by the nitro group in proximity to the furan-acrylate framework, providing a measurable thermodynamic handle for differentiation [1].
| Evidence Dimension | Standard molar enthalpy of formation, ΔfH°m(cr) at 298.15 K |
|---|---|
| Target Compound Data | ΔfH°m(cr) = –347.9 ± 3.8 kJ·mol⁻¹ (ortho isomer) |
| Comparator Or Baseline | ΔfH°m(cr) = –355.5 ± 3.7 kJ·mol⁻¹ (meta isomer); ΔfH°m(cr) = –368.3 ± 3.9 kJ·mol⁻¹ (para isomer) |
| Quantified Difference | Ortho isomer is ~7.6 kJ·mol⁻¹ less stable than meta and ~20.4 kJ·mol⁻¹ less stable than para isomer in the crystalline state [1]. |
| Conditions | Indirect determination via combustion bomb calorimetry of crystalline samples; standard state at 298.15 K [1] |
Why This Matters
This thermodynamic fingerprint provides an absolute, instrument-verifiable quality metric for incoming material, enabling a procurement laboratory to confirm ortho-isomer identity independent of chromatographic retention time alone.
- [1] Dibrivnyi V, Marshalek A, Sobechko I, Horak Y, Obushak M, Velychkivska N, Goshko L. Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives. BMC Chemistry. 2019; 13:103. DOI: 10.1186/s13065-019-0619-2. View Source
